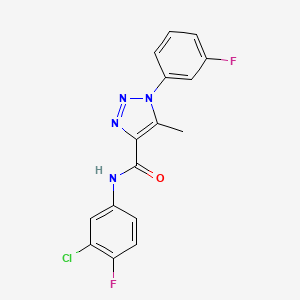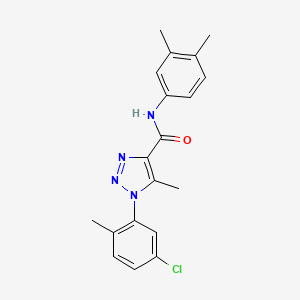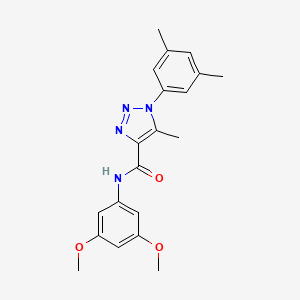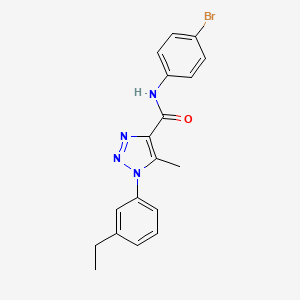![molecular formula C21H18N4O2S B6518039 2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide CAS No. 902869-94-7](/img/structure/B6518039.png)
2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . These compounds have been shown to exhibit potent phosphoinositide 3-kinase (PI3K) inhibitory activity .
Synthesis Analysis
The synthesis of these thiazolo[5,4-b]pyridines involves a seven-step process from commercially available substances . The compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The thiazolo[5,4-b]pyridine ring is a key structural unit for PI3Kα inhibitory potency . The pyridyl attached to thiazolo[5,4-b]pyridine is important, and replacement by phenyl leads to a significant decrease in activity .Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . Compounds with 2-chloro-4-florophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide showed potent inhibitory activity with a nanomolar IC50 value .Applications De Recherche Scientifique
Phosphoinositide 3-Kinase Inhibitors
This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The IC50 of a representative compound could reach to 3.6 nm .
Anticancer Activity
The compound has shown promising results in anticancer activity. It has been screened for its anticancer activity according to US NCI protocols and moderate inhibitory activity against the tested cell line was confirmed .
Antimicrobial Activity
Thiazole-based heterocycles, which this compound is a part of, have been found to exhibit antimicrobial activity .
Analgesic and Anti-inflammatory Activity
Thiazole-based heterocycles also exhibit analgesic and anti-inflammatory activities .
Antioxidant Activity
These compounds have been found to possess antioxidant properties .
Antiviral Activity
Thiazole-based heterocycles have been found to exhibit antiviral activity .
Enzyme Inhibitors
This compound has been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
Thiazole-based heterocycles have been found to exhibit antitubercular activity .
Mécanisme D'action
Target of Action
Similar thiazole derivatives have been found to show potent inhibitory activity against phosphoinositide 3-kinases (pi3ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical in the development and progression of many diseases.
Mode of Action
It’s known that thiazole derivatives can interact with their targets through hydrogen bonds . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
For instance, they can inhibit the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression and survival .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Given its potential role as a pi3k inhibitor, it could lead to decreased cell proliferation and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain solvents can affect its solubility and thus its bioavailability . Additionally, the compound’s stability could be influenced by factors such as temperature and pH.
Propriétés
IUPAC Name |
2-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-3-27-19-15(6-4-10-22-19)18(26)24-17-12-14(9-8-13(17)2)20-25-16-7-5-11-23-21(16)28-20/h4-12H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQXCEPFBQTHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)